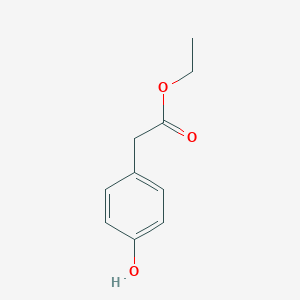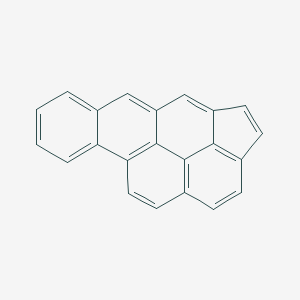
Dibenzo(k,mno)acephenanthrylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(k,mno)acephenanthrylene, commonly known as dibenzo[a,l]pyrene (DB[a,l]P), is a polycyclic aromatic hydrocarbon (PAH) that is formed during incomplete combustion of organic materials. DB[a,l]P is a potent carcinogen and mutagen that has been linked to various types of cancer, including lung, skin, and liver cancer. In
Mécanisme D'action
DB[a,l]P exerts its carcinogenic and mutagenic effects by forming DNA adducts that can cause mutations and chromosomal aberrations. DB[a,l]P is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage. The formation of DNA adducts can lead to mutations and chromosomal aberrations that can result in the development of cancer.
Effets Biochimiques Et Physiologiques
DB[a,l]P has been shown to cause oxidative stress, inflammation, and DNA damage in various cell types. It has been linked to the development of lung, skin, and liver cancer. DB[a,l]P exposure has also been associated with respiratory and cardiovascular diseases, reproductive and developmental abnormalities, and immune system dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
DB[a,l]P is a potent carcinogen and mutagen that can be used as a model compound to study the mechanisms of Dibenzo(k,mno)acephenanthrylene-induced carcinogenesis. It can also be used to develop strategies for cancer prevention and treatment. However, DB[a,l]P is a highly toxic compound that requires careful handling and disposal. Its use in lab experiments requires strict safety measures to prevent exposure and contamination.
Orientations Futures
Future research on DB[a,l]P should focus on developing more efficient and safer methods for its synthesis and extraction. The mechanisms of DB[a,l]P-induced carcinogenesis should be further elucidated to develop more effective strategies for cancer prevention and treatment. The role of DB[a,l]P in the development of other diseases such as respiratory and cardiovascular diseases, reproductive and developmental abnormalities, and immune system dysfunction should be investigated. The development of biomarkers for DB[a,l]P exposure and toxicity should also be explored to facilitate risk assessment and management.
Méthodes De Synthèse
DB[a,l]P is synthesized through the incomplete combustion of organic materials such as coal, gasoline, diesel, and tobacco. It is also formed during the cooking of meat and fish at high temperatures. DB[a,l]P can be extracted from environmental samples such as soil, air, and water using various methods such as liquid-liquid extraction, solid-phase extraction, and supercritical fluid extraction.
Applications De Recherche Scientifique
DB[a,l]P has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to cause DNA damage, oxidative stress, and inflammation, which can lead to the development of cancer. DB[a,l]P has been used as a model compound to study the mechanisms of Dibenzo(k,mno)acephenanthrylene-induced carcinogenesis and to develop strategies for cancer prevention and treatment.
Propriétés
Numéro CAS |
153043-81-3 |
|---|---|
Nom du produit |
Dibenzo(k,mno)acephenanthrylene |
Formule moléculaire |
C22H12 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
hexacyclo[16.3.1.03,8.09,21.012,20.015,19]docosa-1,3,5,7,9(21),10,12(20),13,15(19),16,18(22)-undecaene |
InChI |
InChI=1S/C22H12/c1-2-4-18-15(3-1)11-17-12-16-8-7-13-5-6-14-9-10-19(18)21(17)22(14)20(13)16/h1-12H |
Clé InChI |
ZQOKWDDQILAIHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |
Autres numéros CAS |
153043-81-3 |
Synonymes |
CP(3,4)B(a)P dibenzo(k,mno)acephenanthrylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)
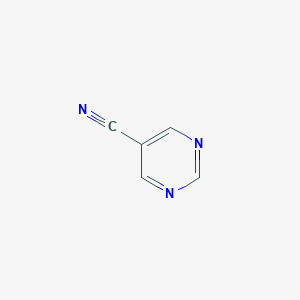
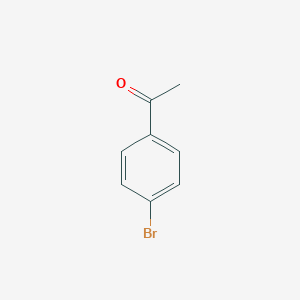
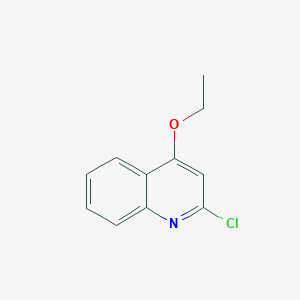
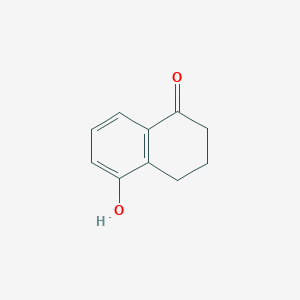
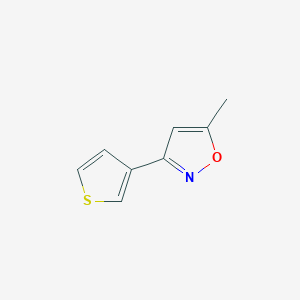
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
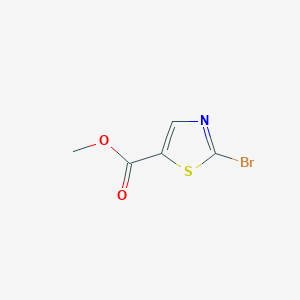
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)
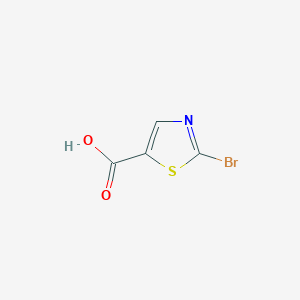
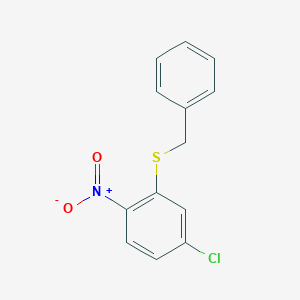
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)
